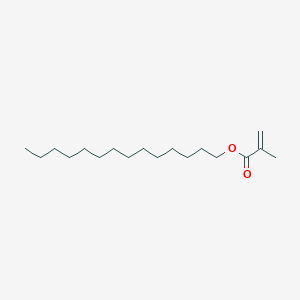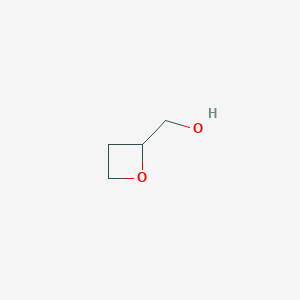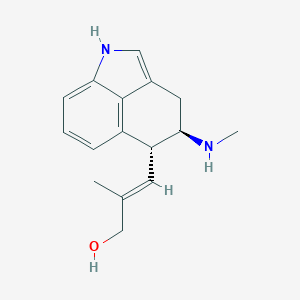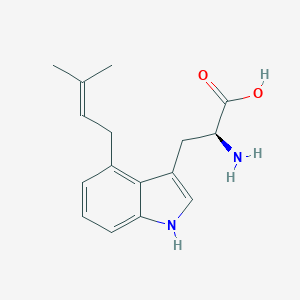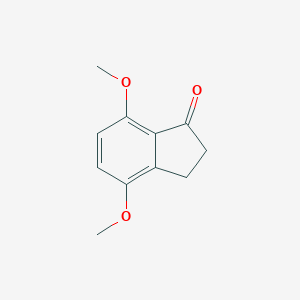
4,7-Dimethoxy-1-indanone
Overview
Description
4,7-Dimethoxy-1-indanone is a chemical compound that has been studied in various contexts, including its synthesis and potential applications in medicinal chemistry. The compound is related to indanone derivatives, which are of interest due to their biological activities and potential therapeutic uses.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. One approach involves the dehydration of 4,7-dimethoxy-1-indanol in the presence of p-toluenesulfonic acid, which yields 4,7-dimethoxy-1(H)-indene in quantitative yield . Another method describes the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, a cyclic analog of a known hallucinogen, through the key intermediate trans-2-amino-4,7-dimethoxy-6-methyl-1-indanol. This intermediate can be converted to 4,7-dimethoxy-5-methyl-2-indanone and then to the target compound .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy, as well as CHN analysis. These methods confirm the structure of synthesized compounds and are crucial for understanding the chemical properties and potential interactions with biological targets .
Chemical Reactions Analysis
This compound derivatives have been utilized in various chemical reactions. For instance, aldol condensation reactions have been employed to create compounds with potential inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant to Alzheimer’s disease treatment . Additionally, the compound has been used as a precursor in the synthesis of pyridinium halide derivatives, which have been tested for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity and its potential as a pharmaceutical agent. For example, the presence of methoxy groups can affect the compound's solubility and its ability to cross biological membranes, which is significant for drug design .
Scientific Research Applications
Synthesis and Chemical Properties
- 4,7-Dimethoxy-1-indanone has been used in chemical synthesis, such as in the study of the total synthesis of (±)-4-demethoxy-10-nordaunomycinone. This process started with this compound, followed by a series of chemical reactions to obtain the final compound (Wong, Gordon, Chen, & Lam, 1987).
- Another application involves the energetic characterization of indanone derivatives in biomass degradation. Studies have focused on the calorimetric and computational analysis of compounds like 6-methyl-1-indanone and 5,6-dimethoxy-1-indanone, highlighting their energetic properties and potential applications (Silva, Lima, & Ribeiro da Silva, 2018).
Pharmaceutical Research
- In the field of pharmaceuticals, derivatives of 5,6-dimethoxy-1-indanone have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown promising antibacterial activity, indicating potential applications in developing new antimicrobial agents (Patel, Bhatt, Bhatt, & Joshi, 2018).
- The compound has also been involved in the synthesis of inhibitors for Alzheimer's disease treatment. A series of pyridinium halide derivatives, using 5,6-dimethoxy-1-indanone as a starting material, were synthesized and tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease (Farrokhi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 1-indanones have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .
Mode of Action
It has been suggested that it acts as a reagent for the synthesis and biological evaluation of indenopyrazine dicarbonitrile as inhibitors of deubiquitinating enzymes .
Biochemical Pathways
Related 1-indanone compounds have been associated with the adrenergic signaling pathway .
Result of Action
It has been suggested that it plays a role in the inhibition of deubiquitinating enzymes .
properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQVFMAKBIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345641 | |
| Record name | 4,7-Dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52428-09-8 | |
| Record name | 4,7-Dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4,7-Dimethoxy-1-indanone in the synthesis of (±)-4-demethoxy-10-nordaunomycinone?
A1: this compound serves as a crucial starting material in the total synthesis of (±)-4-demethoxy-10-nordaunomycinone []. The molecule's structure provides the core indanone framework found in the final target molecule. The researchers utilize a series of reactions, including nucleophilic addition, oxidation, reduction, condensation, and demethylation, to modify the this compound scaffold step-by-step to ultimately achieve the desired structure of (±)-4-demethoxy-10-nordaunomycinone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




